ethyl N-[(3-methyl-1-piperidinyl)carbonyl]glycinate
描述
Ethyl N-[(3-methyl-1-piperidinyl)carbonyl]glycinate, also known as SMM-189, is a novel small molecule that has been developed for its potential therapeutic applications. SMM-189 is a selective inhibitor of the regulator of G protein signaling 4 (RGS4) protein, which plays a critical role in the regulation of G protein-coupled receptor (GPCR) signaling pathways. In
作用机制
Ethyl N-[(3-methyl-1-piperidinyl)carbonyl]glycinate works by selectively inhibiting the activity of RGS4, which is a negative regulator of GPCR signaling pathways. GPCRs are a family of cell surface receptors that play a critical role in the regulation of a wide range of physiological processes, including neurotransmission, hormone secretion, and immune function. RGS4 acts to dampen the activity of GPCRs by accelerating the hydrolysis of GTP to GDP, which terminates the signaling cascade. By inhibiting the activity of RGS4, this compound prolongs the activity of GPCRs, leading to enhanced signaling and downstream effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal models of ischemic stroke, this compound has been shown to reduce infarct size and improve neurological function. In animal models of traumatic brain injury, this compound has been shown to reduce brain edema and improve cognitive function. In animal models of Alzheimer's disease, this compound has been shown to reduce amyloid beta plaques and improve cognitive function. These findings suggest that this compound may have potential therapeutic applications for a range of neurological disorders.
实验室实验的优点和局限性
One advantage of ethyl N-[(3-methyl-1-piperidinyl)carbonyl]glycinate is its high selectivity for RGS4, which minimizes off-target effects. Another advantage is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the central nervous system. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in animal models.
未来方向
There are several future directions for research on ethyl N-[(3-methyl-1-piperidinyl)carbonyl]glycinate. One area of interest is its potential therapeutic applications for other neurological disorders, such as multiple sclerosis and Huntington's disease. Another area of interest is its potential use in combination with other drugs, such as thrombolytics or anti-inflammatory agents, to enhance their efficacy. Additionally, further research is needed to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability.
科学研究应用
Ethyl N-[(3-methyl-1-piperidinyl)carbonyl]glycinate has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to exhibit neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and Parkinson's disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. These findings suggest that this compound may have potential therapeutic applications for a range of neurological disorders.
属性
IUPAC Name |
ethyl 2-[(3-methylpiperidine-1-carbonyl)amino]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-16-10(14)7-12-11(15)13-6-4-5-9(2)8-13/h9H,3-8H2,1-2H3,(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDNTLWMNSWMBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N1CCCC(C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。